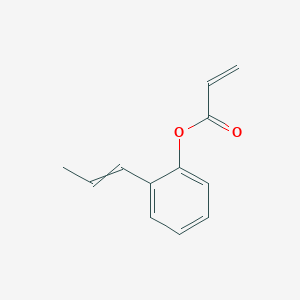

2-(Prop-1-en-1-yl)phenyl prop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

151597-71-6 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2-prop-1-enylphenyl) prop-2-enoate |

InChI |

InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-9H,2H2,1H3 |

InChI Key |

PXSOMGUVJBEPNC-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC=CC=C1OC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Prop 1 En 1 Yl Phenyl Prop 2 Enoate and Analogues

Esterification Routes for Prop-2-enoate Derivatives

The formation of the prop-2-enoate ester from a phenolic precursor is a critical step. The reactivity of the phenolic hydroxyl group, which is less nucleophilic than an aliphatic alcohol due to the delocalization of its lone pair electrons into the aromatic ring, dictates the choice of esterification method. youtube.com

Conventional Esterification Techniques in Unsaturated Systems

Direct esterification of phenols with carboxylic acids, such as the Fischer-Speier esterification, is generally inefficient. youtube.com The reaction requires harsh conditions, such as high temperatures and strong acid catalysts, and often results in low yields. youtube.comresearchgate.net

A more effective and common approach involves the acylation of the phenol (B47542) with more reactive derivatives of prop-2-enoic acid, such as prop-2-enoyl chloride (acryloyl chloride) or prop-2-enoic anhydride (B1165640) (acrylic anhydride). These reactions proceed under milder conditions, often in the presence of a stoichiometric base like pyridine (B92270) or triethylamine (B128534). youtube.comresearchgate.net The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com

Catalytic Approaches in Ester Synthesis (e.g., Lewis Acid, Brønsted Acid, Organocatalysis)

A variety of catalysts can be employed to promote the esterification of phenols. While strong Brønsted acids are used in Fischer esterification, their application is limited by the potential for side reactions with unsaturated systems. researchgate.net Lewis acids, such as tin (II) chloride or lead (II) nitrate, have demonstrated catalytic activity in the esterification of long-chain acids and polyols, suggesting their potential applicability in related systems. scitepress.org

Organocatalysis provides an alternative, metal-free approach. For instance, triethylamine or triphenylphosphine (B44618) can catalyze the addition of alcohols to alkyl propiolates, a reaction that shares mechanistic features with esterification. researchgate.net For the synthesis of acrylate (B77674) esters specifically, simple zinc(II) salts have been shown to be effective catalysts for the direct esterification of acrylic acid, driven by the effective removal of water. researchgate.net

| Catalyst Type | Example Catalyst | Substrates | Conditions | Key Features |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Phenol, Carboxylic Acid | High Temperature, Acid Catalyst | Fischer esterification; generally slow and low-yielding for phenols. youtube.com |

| Lewis Acid | Tin (II) Chloride, Lead (II) Nitrate | Fatty Acids, Alcohols | High Temperature | Effective for long-chain substrates; potential for broader use. scitepress.org |

| Lewis Acid | Zinc (II) Salts (e.g., ZnCl₂) | Acrylic Acid, Alcohols | Elevated Temperature, Water Removal | Effective for direct synthesis of acrylates. researchgate.net |

| Base (Stoichiometric) | Pyridine, Triethylamine (TEA) | Phenol, Acyl Chloride/Anhydride | Room Temperature or Mild Heat | Highly effective for phenols by activating the acyl donor and forming a phenoxide. youtube.comresearchgate.net |

Chemo- and Regioselective Esterification Strategies

In molecules containing multiple hydroxyl groups of differing reactivity (e.g., both phenolic and aliphatic alcohols), selective esterification is crucial. The inherent difference in nucleophilicity between phenolic and aliphatic hydroxyls can be exploited. Generally, aliphatic alcohols are more nucleophilic and will react preferentially under neutral or mildly acidic conditions. youtube.comresearchgate.net

To selectively acylate the less reactive phenolic group, protection of the more reactive aliphatic alcohol may be necessary. Alternatively, specific reaction conditions can achieve this selectivity. The Mitsunobu reaction, for example, provides a method for the chemoselective esterification of phenolic acids with phenolic alcohols, demonstrating its ability to differentiate between hydroxyl groups of similar electronic character. researchgate.netuniupo.it Basic catalysis can also favor the deprotonation and subsequent reaction of the more acidic phenolic hydroxyl group over an aliphatic counterpart. researchgate.net

Construction of the 2-(Prop-1-en-1-yl)phenyl Moiety

The synthesis of the 2-(prop-1-en-1-yl)phenol precursor is a key challenge involving the formation of a carbon-carbon bond at the ortho position of a phenol. Modern organometallic catalysis offers powerful solutions for this transformation.

Olefin Metathesis in Alkenylbenzene Synthesis

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by metal alkylidene complexes. wikipedia.org For the synthesis of a 2-(prop-1-en-1-yl)phenyl group, cross-metathesis (CM) is the most relevant variant. mdpi.com This reaction would typically involve coupling 2-vinylphenol with a simple olefin like propene, catalyzed by a well-defined ruthenium or molybdenum complex.

The development of catalysts by Grubbs and Schrock revolutionized the application of this reaction in organic synthesis. wikipedia.orgorganic-chemistry.org Grubbs catalysts, which are ruthenium-based, are particularly valued for their high tolerance to a wide variety of functional groups, including the acidic hydroxyl group of phenols. organic-chemistry.orgresearchgate.net The reaction equilibrium can be favorably shifted by removing a volatile byproduct, such as ethene gas, from the reaction mixture. organic-chemistry.org

| Catalyst Family | Metal Center | Key Characteristics | Common Applications |

| Grubbs Catalysts | Ruthenium (Ru) | High functional group tolerance, stable and easy to handle. organic-chemistry.org | Ring-Closing Metathesis (RCM), Cross-Metathesis (CM). mdpi.comorganic-chemistry.org |

| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | Highly active, useful for sterically demanding substrates. organic-chemistry.org | Ring-Opening Metathesis Polymerization (ROMP), CM. wikipedia.org |

| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Highly stable, catalyst initiates at room temperature. sigmaaldrich.com | General olefin metathesis, including sterically hindered systems. sigmaaldrich.com |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki) for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and are well-suited for synthesizing the target alkenylbenzene structure. acs.orgthermofisher.com

The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide (e.g., 2-bromophenol (B46759) or 2-iodophenol) with an alkene (e.g., propene) in the presence of a palladium catalyst and a base. wikipedia.orgjk-sci.com This reaction represents a direct method for the vinylation of an aryl halide. mdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgjk-sci.com The reaction often exhibits good stereoselectivity, typically favoring the formation of the E (trans) isomer. organic-chemistry.orgyoutube.com

The Suzuki reaction (or Suzuki-Miyaura coupling) is another palladium-catalyzed process that couples an organohalide with an organoboron compound. ustc.edu.cnrsc.org To form the 2-(prop-1-en-1-yl)phenyl moiety, this could involve two primary pathways:

Coupling of a 2-halophenol (e.g., 2-bromophenol) with a prop-1-en-1-yl boronic acid or its ester derivative.

Coupling of a 2-hydroxyphenylboronic acid with a 1-halopropene (e.g., 1-bromopropene).

The Suzuki reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. rsc.org More recently, nickel-based catalyst systems have been developed for Suzuki-Miyaura couplings, sometimes allowing the reaction to be performed in environmentally benign solvents like water. acs.orgnih.gov

| Reaction | Key Components | Substrate 1 | Substrate 2 | Advantages |

| Heck Reaction | Pd Catalyst, Base, Ligand | Aryl or Vinyl Halide (e.g., 2-Iodophenol) | Alkene (e.g., Propene) | Atom economical; uses simple alkenes. wikipedia.orgjk-sci.com |

| Suzuki Reaction | Pd or Ni Catalyst, Base, Ligand | Aryl or Vinyl Halide (e.g., 2-Bromophenol) | Organoboron Compound (e.g., Propenylboronic acid) | Mild conditions, high functional group tolerance, non-toxic byproducts. rsc.orgacs.org |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The construction of the prop-1-en-1-yl substituent on the phenyl ring is a critical step that can be efficiently achieved using classic olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for converting carbonyl compounds into alkenes with a high degree of control over the location of the newly formed double bond.

The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. For the synthesis of the 2-(prop-1-en-1-yl)phenol precursor, this would involve the reaction of an ylide derived from (2-hydroxybenzyl)triphenylphosphonium salt with acetaldehyde. A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined, which avoids the formation of constitutional isomers that can occur in elimination reactions. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, offering different reactivity profiles. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction, simplifying product purification. The HWE reaction is particularly noted for its high stereoselectivity, typically favoring the formation of (E)-alkenes, which is attributed to the thermodynamic stability of the intermediates leading to the E-product.

The general mechanism for both reactions involves the nucleophilic addition of the phosphorus-stabilized carbanion to the carbonyl group of an aldehyde or ketone, followed by a series of steps to form the alkene and the phosphorus-containing byproduct.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Reactivity | Highly reactive, less nucleophilic ylides | More nucleophilic, less basic carbanions |

| Stereoselectivity | Variable; unstabilized ylides favor (Z)-alkenes, stabilized ylides favor (E)-alkenes | Generally high selectivity for (E)-alkenes |

| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Dialkylphosphate salt (water-soluble, easy to remove) |

| Substrate Scope | Broad for aldehydes and ketones | Broad, especially effective with aldehydes |

Integrated Synthetic Approaches

To enhance synthetic efficiency, reduce waste, and build molecular complexity rapidly, integrated approaches such as multi-component and one-pot reactions are highly valuable.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. researchgate.netnih.gov

For a molecule like 2-(prop-1-en-1-yl)phenyl prop-2-enoate, a hypothetical MCR could be designed to assemble the core structure in a convergent manner. For instance, a three-component reaction could potentially involve a substituted phenol, an aldehyde, and an activated alkene. A phosphine-catalyzed three-component reaction of an aldehyde, an alkyl acrylate, and a dialkyl malonate has been described, which proceeds via a Morita-Baylis-Hillman reaction followed by a Michael addition. acs.org Adapting such a strategy could provide a route to highly functionalized aromatic compounds.

A plausible one-pot protocol for the synthesis of the target molecule could involve a tandem reaction sequence. For example, a Michael addition followed by a Wittig reaction in a single pot has been reported for the synthesis of functionalized cyclohexenones. researchgate.net A similar concept could be applied here, where an initial reaction forms the 2-(prop-1-en-1-yl)phenol intermediate, which is then esterified in situ without isolation. This could be achieved by first performing a Wittig or HWE reaction to form the phenol derivative, followed by the addition of acryloyl chloride and a base to the same reaction vessel to complete the esterification.

Electrochemical Synthesis of Related Unsaturated Olefins and Esters

Electrochemical methods offer a green and powerful alternative to traditional chemical synthesis, often avoiding harsh reagents and providing unique reactivity. beilstein-journals.org Electricity is used as a "reagent" to drive oxidation and reduction reactions.

Cathodic reduction can be employed for the formation of carbon-carbon bonds and the synthesis of alkenes. Olefins that are activated by electron-withdrawing groups can undergo hydrodimerization at the cathode. nih.govbeilstein-journals.org This process typically involves the initial formation of a radical anion, which can then dimerize or undergo further reduction and protonation. beilstein-journals.org While not a direct route to the prop-1-en-1-yl group, cathodic methods could be used to synthesize precursors. For example, the reduction of an appropriate alkyne precursor could yield the desired alkene. Furthermore, electrochemical reduction can be used to generate active Ni(0) species from Ni(II) catalysts in situ, which can then participate in cross-coupling reactions to form C-C bonds. acs.orgacs.org

| Electrochemical Method | Potential Application in Synthesis | Key Principle |

|---|---|---|

| Cathodic Reduction | Synthesis of the prop-1-en-1-yl group from an alkyne precursor. | Electron transfer at the cathode initiates reduction. |

| Anodic Oxidation | Formation of the aryl-alkenyl bond via a cross-coupling type reaction. | Electron removal at the anode generates reactive intermediates (e.g., radical cations) for C-C bond formation. acs.orgsemanticscholar.org |

Anodic oxidation provides a means to generate reactive intermediates, such as radical cations, from neutral organic molecules. semanticscholar.org These intermediates can then undergo a variety of transformations, including carbon-carbon bond formation. The direct anodic oxidation of arenes can lead to dimerization or cross-coupling reactions. semanticscholar.org For instance, the electro-oxidative coupling of phenols and arenes has been demonstrated. semanticscholar.org

A potential electrochemical strategy for constructing the aryl-alkenyl system in the target molecule's precursor could involve a palladium-catalyzed anodic coupling reaction. Such methods have been used for the regioselective homocoupling of aryl-pyridines. acs.org An analogous intramolecular or intermolecular reaction could be envisioned where an anodically generated aryl radical or a related organometallic species reacts with an alkene to form the desired C-C bond.

Stereoselective Synthesis of Geometric Isomers and Diastereomers

The spatial arrangement of atoms and functional groups in molecules, known as stereochemistry, is a critical factor in determining their physical, chemical, and biological properties. In the synthesis of this compound and its analogues, controlling the stereochemistry is paramount for obtaining specific, desired isomers. Stereoselective synthesis encompasses methods that favor the formation of one stereoisomer over others. This includes the selective synthesis of geometric isomers (E/Z or cis/trans isomers) arising from the restricted rotation around double bonds, and diastereomers, which are stereoisomers that are not mirror images of each other and arise from molecules with multiple stereocenters.

Research into the synthesis of related structures highlights several effective strategies for achieving high levels of stereocontrol. These methodologies often focus on creating the substituted prop-2-enoate moiety with a defined geometry or on inducing diastereoselectivity in reactions that form new chiral centers within the molecule.

Synthesis of Geometric Isomers:

The geometry of the double bond in the prop-2-enoate portion of the target molecule and its analogues is frequently controlled using classic olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is particularly effective for the stereoselective synthesis of (E)-alkenes. This method involves the reaction of an aldehyde with a phosphonate (B1237965) ylide.

For instance, the synthesis of various ethyl (2E)-3-(2′-allyloxyphenyl)prop-2-enoate analogues demonstrates the utility of this approach. acs.org In these syntheses, a substituted 2-allyloxybenzaldehyde is treated with triethyl phosphonoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and lithium bromide. This reaction consistently yields the (E)-isomer of the prop-2-enoate product in high yields. acs.org The high E-selectivity is a characteristic feature of the HWE reaction with stabilized ylides.

Similarly, the Wittig reaction using stabilized ylides like ethyl (triphenylphosphoranylidene)acetate is employed for the synthesis of (E)-prop-2-enoates. The reaction of 4-(benzyloxy)benzaldehyde (B125253) with this ylide in refluxing benzene (B151609) exclusively produces Ethyl (2E)-3-[4-(Benzyloxy)phenyl]prop-2-enoate. scispace.com

The data below summarizes the stereoselective synthesis of (E)-prop-2-enoate analogues.

| Reactant (Aldehyde) | Reagent | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Allyloxybenzaldehyde | Triethyl phosphonoacetate | DBU, LiBr, MeCN, rt | Ethyl (2E)-3-(2′-allyloxyphenyl)prop-2-enoate | 95% | acs.org |

| 2-Allyloxy-6-methoxybenzaldehyde | Triethyl phosphonoacetate | DBU, LiBr, MeCN, rt | Ethyl (2E)-3-(2′-allyloxy-6′-methoxyphenyl)prop-2-enoate | 85% | acs.org |

| 4-(Benzyloxy)benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Benzene, reflux | Ethyl (2E)-3-[4-(Benzyloxy)phenyl]prop-2-enoate | 90% | scispace.com |

| 5-(4-Ethylphenyl)isoxazole-3-carbaldehyde | Ethyl cyanoacetate | Piperidine, EtOH | Ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate | 67% | iucr.org |

Synthesis of Diastereomers:

When the target molecule contains multiple chiral centers, the synthesis must control the relative stereochemistry to produce a specific diastereomer. Diastereoselective reactions are designed to favor the formation of one diastereomer over the other possible ones. Methodologies such as Diels-Alder reactions, Morita-Baylis-Hillman (MBH) reactions followed by subsequent transformations, and substrate-controlled reductions are powerful tools for this purpose. scielo.brnih.gov

One notable strategy involves a one-pot, three-step relay process that includes a Diels-Alder reaction, silylenol ether hydrolysis, and a Baeyer-Villiger oxidation to construct polypropionate structures, which are related to the core of some complex analogues. nih.gov This sequence allows for the establishment of three or four contiguous stereocenters with a high degree of control, dictated by the stereochemistry of the starting materials and the reaction conditions. The Diels-Alder reaction, in particular, is well-known for its predictable stereochemical outcome. nih.gov

Another approach utilizes Morita-Baylis-Hillman adducts as versatile starting materials. A diastereoselective synthesis of substituted 2-amino-1,3-propanediols with anti relative stereochemistry has been developed from these adducts. scielo.br The key steps involve the ozonolysis of allylic diols (derived from MBH adducts) followed by a diastereoselective reductive amination of the resulting 2-oxo-1,3-propanediols. scielo.br This demonstrates how stereocenters can be installed and their relative configuration controlled in a stepwise manner.

The table below provides examples of reaction conditions used in diastereoselective synthesis of relevant precursor molecules.

| Reaction Type | Starting Material | Key Reagents/Conditions | Key Intermediate/Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Diels-Alder/Baeyer-Villiger Relay | Silylenol ethers and enones | 1. Lewis acid (BF₃ or Cu(OTf)₂) 2. Acid hydrolysis 3. mCPBA | Polypropionate structures | Highly substrate-controlled, establishing 3-4 stereocenters | nih.gov |

| Reductive Amination | Substituted 2-oxo-1,3-propanediols (from MBH adducts) | 1. Ozonolysis 2. Reductive amination | Substituted anti-2-amino-1,3-propanediols | Diastereoselective formation of the anti-diol | scielo.br |

These examples underscore the importance of selecting appropriate synthetic methods to control the stereochemical outcome. For a complex target like this compound, which contains two distinct double bonds whose geometry needs to be controlled, and potentially chiral centers in its analogues, a combination of these stereoselective strategies would be essential for the unambiguous synthesis of a single, pure stereoisomer.

Reactivity and Mechanistic Investigations of 2 Prop 1 En 1 Yl Phenyl Prop 2 Enoate

Addition Reactions

The structure of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate features two primary sites for addition reactions: the electron-deficient acrylate (B77674) double bond and the electron-rich prop-1-en-1-yl double bond.

Nucleophilic Addition to the Acrylate Double Bond (e.g., Michael Addition)

The acrylate moiety (prop-2-enoate) is an α,β-unsaturated carbonyl system, making it a classic "Michael acceptor." This system is susceptible to conjugate (or 1,4-) addition by a wide range of nucleophiles, known as "Michael donors". wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the attack of a nucleophile at the β-carbon of the acrylate, which is rendered electrophilic through resonance with the adjacent carbonyl group. masterorganicchemistry.com This is followed by protonation to yield the 1,4-adduct. masterorganicchemistry.com

General Mechanism of Michael Addition:

Enolate Formation: A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized enolate. wikipedia.org

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.com

Protonation: The resulting enolate intermediate is protonated, often by the conjugate acid of the base used or during a workup step, to give the final product. youtube.com

Common Michael donors include stabilized enolates (from malonic esters, β-keto esters, etc.), organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com Without specific studies on this compound, it is not possible to provide data on yields, reaction conditions, or specific nucleophiles that have been successfully employed.

Electrophilic Addition to the Alkenyl Moieties

The molecule possesses two carbon-carbon double bonds: the acrylate C=C bond and the propenyl C=C bond. While the acrylate double bond is electron-poor and generally unreactive towards electrophiles, the propenyl group attached to the phenyl ring is more electron-rich and would be the expected site for electrophilic addition reactions like halogenation (addition of X₂) and hydrohalogenation (addition of HX).

In a typical electrophilic addition, the π-bond of the alkene acts as a nucleophile, attacking the electrophile. This forms a carbocation intermediate, which is then attacked by a nucleophile to give the final product. For the propenyl group, the regioselectivity of hydrohalogenation would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. However, no specific experimental results for these reactions with this compound have been reported.

Hydroboration and Hydroamination Reactions

Hydroboration-oxidation would be expected to occur at the more electron-rich propenyl double bond, leading to the anti-Markovnikov addition of water across the double bond, yielding an alcohol. Hydroamination, the addition of an N-H bond across the double bond, could also potentially occur at this site, typically requiring a catalyst. As with other reactions, there is no specific literature detailing the hydroboration or hydroamination of this compound.

Cycloaddition Reactions

Diels-Alder Reactions and Hetero-Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The this compound molecule could theoretically act as either a diene or a dienophile. The acrylate portion is an electron-deficient alkene, making it a potential dienophile. wikipedia.org Conversely, if the propenyl group were part of a larger conjugated system, it could act as a diene. Given its structure, its role as a dienophile is more plausible.

In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile is replaced by a heteroatom. illinois.edu The acrylate's carbonyl group could potentially participate as part of the dienophile in certain hetero-Diels-Alder reactions. illinois.edu Despite the theoretical possibilities, no studies have been published that investigate the participation of this compound in either Diels-Alder or hetero-Diels-Alder reactions, meaning no data on its reactivity, regioselectivity, or stereoselectivity is available.

Intramolecular Electrohydrocyclization

Electrohydrocyclization is a process where an intramolecular cyclization is induced by electrochemical reduction. This reaction typically requires two electrochemically reducible groups within the same molecule that can couple upon reduction. While research has been conducted on the intramolecular electrohydrocyclization of a significantly more complex molecule, methyl (2E)-3-[2-(2-{2-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl}ethyl)phenyl]prop-2-enoate, which forms an eight-membered ring, these findings cannot be directly extrapolated to this compound. researchgate.netresearchgate.net The specific substrate, reaction conditions, and resulting products for the target compound remain uninvestigated in the scientific literature.

Other [3+2] Cycloaddition Pathways

While the acrylate moiety is a well-known participant in [3+2] cycloaddition reactions, typically with 1,3-dipoles, the propenylphenyl group can also engage in such transformations, albeit through less common pathways. Theoretical and experimental studies on related systems suggest that under specific conditions, such as in the presence of certain metal catalysts or photochemically, the propenyl group could potentially react with various 1,3-dipoles.

For instance, the reaction of similar o-alkenylphenyl systems with nitrile oxides or azides can lead to the formation of five-membered heterocyclic rings. The regioselectivity of such cycloadditions would be influenced by both steric and electronic factors, with the substitution pattern on both the dipolarophile (the propenyl group) and the 1,3-dipole playing a decisive role.

Table 1: Potential [3+2] Cycloaddition Reactions of the Propenyl Moiety

| 1,3-Dipole | Potential Heterocyclic Product | Conditions |

| Nitrile Oxide (R-CNO) | Isoxazoline | Thermal or Catalytic |

| Azide (R-N₃) | Triazoline | Thermal or Catalytic |

| Diazoalkane (R₂CN₂) | Pyrazoline | Thermal or Photochemical |

This table presents hypothetical reaction pathways based on the known reactivity of similar olefinic systems. Specific experimental data for this compound is not extensively documented.

Radical Reactions and Polymerization Initiation

The unsaturated centers in this compound are susceptible to radical attack and can also play a role in initiating polymerization processes.

Free Radical Addition Mechanisms to Unsaturated Centers

Free radicals can add to either the propenyl or the acrylate double bond. The acrylate double bond, being electron-deficient, is particularly susceptible to attack by nucleophilic radicals. Conversely, the propenyl group, being part of a styrenic system, can be attacked by electrophilic radicals. The selectivity of radical addition will depend on the nature of the radical species and the reaction conditions. For instance, in a competitive scenario, a thiyl radical (RS•) would likely add preferentially to the acrylate moiety.

The stability of the resulting radical intermediate is a key factor governing the reaction pathway. Addition to the acrylate group leads to a stabilized α-ester radical, while addition to the propenyl group can generate a benzylic radical, which is also resonance-stabilized.

Acyl Radical Cascade Reactions

The ester functionality in this compound can be a precursor for acyl radical generation under specific reductive conditions. Once formed, an acyl radical can undergo intramolecular cyclization by adding to one of the unsaturated centers. Cyclization onto the ortho-propenyl group would be a favored pathway, leading to the formation of a five- or six-membered ring, depending on the mode of attack (exo or endo). This type of radical cascade offers a powerful method for the synthesis of complex polycyclic structures. The regioselectivity of the initial cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations often being kinetically favored. mdpi.com

Pericyclic Reactions and Rearrangements

The conjugated system within the propenylphenyl group allows for participation in various pericyclic reactions, including sigmatropic rearrangements and electrocyclizations. These concerted reactions are often stereospecific and can be induced thermally or photochemically.

Sigmatropic Rearrangements

A notable potential pericyclic reaction for this compound is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, analogous to the Claisen rearrangement. organic-chemistry.orgmasterorganicchemistry.commdpi.comlibretexts.orgyoutube.com For this to occur, the molecule would need to adopt a specific conformation where the propenyl group and the acrylate ester can form a six-membered transition state. While a classic Claisen rearrangement involves an allyl vinyl ether, variants involving allyl aryl esters are known. In this case, a thermal or Lewis acid-catalyzed process could potentially lead to a rearranged product where the acrylate group has migrated to the terminus of the propenyl chain. However, the aromatic Claisen rearrangement typically involves an allyl phenyl ether, where the allyl group migrates to the ortho position of the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com

Another possibility is a masterorganicchemistry.comnih.gov-hydride shift within the propenyl group, which would lead to isomerization.

Isomerization Pathways

The propenyl group in this compound can exist as either the E or Z isomer. Interconversion between these isomers can be achieved through several pathways:

Photochemical Isomerization: Similar to stilbene (B7821643) and other styrenic compounds, irradiation with UV light can promote E/Z isomerization. mdpi.com This process typically proceeds through an excited state where the barrier to rotation around the double bond is significantly lower. The photostationary state (the equilibrium mixture of E and Z isomers under irradiation) depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

Thermal Isomerization: At elevated temperatures, sufficient thermal energy can be supplied to overcome the rotational barrier of the double bond, leading to isomerization. However, this often requires harsh conditions and may lead to side reactions.

Catalytic Isomerization: Various catalysts, including acids, bases, and transition metals, can facilitate E/Z isomerization by providing lower energy pathways. For example, radical-based mechanisms or the formation of transient charged intermediates can lower the barrier to rotation. researchgate.net

The specific conditions required for isomerization and the resulting equilibrium ratio of isomers will be dependent on the substitution pattern and the electronic properties of the molecule.

Table 2: Summary of Potential Isomerization Methods for the Propenyl Group

| Method | Description | Key Factors |

| Photochemical | Utilizes light energy to overcome the rotational barrier. | Wavelength, solvent, presence of photosensitizers. |

| Thermal | Uses heat to provide the activation energy for rotation. | Temperature, reaction time. |

| Catalytic | Employs a catalyst to provide a lower energy pathway. | Type of catalyst (acid, base, metal), reaction conditions. |

Lack of available data for "this compound"

A thorough search of available scientific literature reveals a significant gap in the documented research concerning the chemical compound this compound. Specifically, there is no retrievable data on the kinetics, thermodynamics, or mechanistic pathways of its hydrolysis and transesterification reactions.

Initial investigations aimed to gather detailed research findings to construct a comprehensive analysis of these reactions, including kinetic data such as rate constants and activation energies, as well as thermodynamic parameters like enthalpy, entropy, and Gibbs free energy changes. The objective was to present this information in detailed data tables as requested.

Consequently, it is not possible to generate an article with the requested data tables and detailed research findings for the "Hydrolysis and Transesterification Kinetics and Thermodynamics" of this compound. The absence of primary research on this specific compound prevents a scientifically sound discussion of its reactivity in these contexts. Further experimental research would be necessary to determine the kinetic and thermodynamic profiles of this compound's hydrolysis and transesterification reactions.

Polymerization Studies of 2 Prop 1 En 1 Yl Phenyl Prop 2 Enoate

Free Radical Polymerization of Acrylate (B77674) Monomers

Free-radical polymerization is a widely utilized method for synthesizing a vast array of polymers from unsaturated monomers like acrylates. The process is initiated by the generation of free radicals, which then propagate by adding to monomer units. This chain reaction continues until termination occurs through various mechanisms. The reactivity of an acrylate monomer in free radical polymerization is influenced by the electronic and steric nature of its substituent groups.

In the case of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate, the presence of both an acrylate and a propenyl group suggests the potential for complex polymerization behavior. The acrylate group is expected to be the primary site for polymerization. However, the propenyl group could potentially participate in side reactions, such as chain transfer or crosslinking, which would significantly impact the kinetics of the polymerization and the properties of the resulting polymer.

Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or a different monomer. These ratios, typically denoted as r₁ and r₂, are essential for predicting the composition of the resulting copolymer and understanding the polymerization kinetics.

Unfortunately, there are no published studies that have determined the monomer reactivity ratios for the copolymerization of this compound with other common acrylate or vinyl monomers. To obtain this data, a series of copolymerization experiments would need to be conducted at low conversions with varying initial monomer feed ratios. The composition of the resulting copolymers would then be analyzed to calculate the reactivity ratios using methods such as the Fineman-Ross or Kelen-Tüdős methods.

Kinetic Parameters of Polymerization

Specific kinetic data for the homopolymerization of this compound are not available in the current body of scientific literature. Experimental determination of these parameters would involve techniques such as dilatometry, gravimetry, or spectroscopic methods to monitor the rate of monomer consumption under various reaction conditions (e.g., initiator concentration, temperature).

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

While CRP techniques have been successfully applied to a wide range of acrylate monomers, their application to this compound has not been specifically reported. The feasibility of using RAFT, ATRP, or NMP for this monomer would depend on factors such as the stability of the intermediate radical species and the potential for side reactions involving the propenyl group.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that can be used with a wide variety of monomers under diverse reaction conditions. It achieves control through the use of a chain transfer agent (CTA), which reversibly deactivates the propagating radical chain.

The successful application of RAFT to this compound would require the careful selection of a suitable CTA. The choice of CTA would need to consider the reactivity of the acrylate monomer and the desired molecular weight of the polymer. Experimental studies would be necessary to determine the optimal conditions for achieving controlled polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the propagating polymer chains. It is known for its ability to produce well-defined polymers with a high degree of end-group functionality.

For ATRP of this compound, a suitable initiator and catalyst system would need to be identified. The tolerance of the propenyl group to the ATRP conditions would also need to be investigated to avoid unwanted side reactions.

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP technique that employs a stable nitroxide radical to reversibly trap the propagating radical, thereby controlling the polymerization process. NMP is particularly effective for the polymerization of styrenic monomers but can also be applied to acrylates, often at elevated temperatures.

The application of NMP to this compound would require investigation into the appropriate nitroxide mediator and reaction temperature to achieve good control over the polymerization.

While the general principles of free radical and controlled radical polymerization of acrylates are well-established, there is a clear gap in the scientific literature regarding the specific polymerization behavior of this compound. Further experimental research is required to determine its reactivity ratios, kinetic parameters, and suitability for various CRP techniques. Such studies would be valuable for unlocking the potential of this monomer in the synthesis of novel polymeric materials.

Cross-linking Mechanisms and Network Formation

The unique molecular architecture of this compound, featuring two distinct polymerizable moieties—a prop-1-en-1-yl group and a prop-2-enoate (acrylate) group—suggests a complex and controllable cross-linking behavior. The differential reactivity of these groups allows for various strategies to form cross-linked polymer networks.

Interpenetrating Polymer Networks (IPNs)

The presence of two distinct polymerizable groups makes this compound an interesting candidate for the synthesis of interpenetrating polymer networks (IPNs). An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other.

A hypothetical route to an IPN using this monomer could involve the initial polymerization of the acrylate groups to form the first network. Subsequently, a second monomer, capable of polymerizing the pendant prop-1-en-1-yl groups, could be swollen into this network and polymerized in situ to form the second network. The resulting structure would be a full IPN where two independent networks are physically entangled. The properties of such an IPN would be a complex interplay of the properties of the individual networks and the degree of interpenetration.

Structure-Property Relationships in Derived Polymers and Copolymers

The properties of polymers and copolymers derived from this compound are intrinsically linked to their molecular structure, which is determined by the polymerization conditions and the comonomers used.

The rigid phenyl ring in the monomer backbone is expected to impart thermal stability and a higher glass transition temperature (Tg) to the resulting polymers. The flexibility of the polymer chains and the cross-link density will be the other major factors determining the final material properties.

For instance, a lightly cross-linked polymer, formed by polymerizing only a fraction of the prop-1-en-1-yl groups, might result in a flexible elastomer. Conversely, a high degree of cross-linking would lead to a rigid and brittle thermoset. The ability to control the extent of cross-linking by selectively polymerizing the two functional groups provides a tool to tailor the mechanical properties, such as modulus, tensile strength, and elongation at break.

In copolymers, the incorporation of other monomers would further broaden the range of achievable properties. For example, copolymerization with a flexible monomer like butyl acrylate could lower the Tg and increase the elasticity of the resulting material. Conversely, copolymerization with a rigid monomer such as styrene (B11656) could enhance the stiffness and thermal resistance. The specific properties would depend on the composition of the copolymer and the distribution of the different monomer units along the polymer chain.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

1D NMR (¹H, ¹³C) for Chemical Environment and Connectivity

One-dimensional NMR experiments provide fundamental information about the chemical environment of each proton and carbon atom in a molecule.

For 2-(Prop-1-en-1-yl)phenyl prop-2-enoate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the prop-1-en-1-yl group, the phenyl ring, and the prop-2-enoate (acrylate) group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the vinyl protons of the acrylate (B77674) group typically appear in the range of 5.8-6.5 ppm, while the protons on the aromatic ring would be found between 7.0 and 7.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbon of the ester group (around 165 ppm), the olefinic carbons of both the propenyl and acrylate groups (typically in the 115-140 ppm range), and the aromatic carbons.

Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.1 | m | 4H | Aromatic protons |

| ~6.5 | d | 1H | Acrylate vinyl proton |

| ~6.2 | dd | 1H | Acrylate vinyl proton |

| ~6.0 | dq | 1H | Propenyl vinyl proton |

| ~5.9 | d | 1H | Acrylate vinyl proton |

| ~5.8 | dq | 1H | Propenyl vinyl proton |

| ~1.9 | d | 3H | Propenyl methyl protons |

Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~148 | Aromatic C-O |

| ~135 | Aromatic C-C |

| ~131 | Acrylate =CH |

| ~129 | Aromatic CH |

| ~128 | Acrylate =CH₂ |

| ~127 | Aromatic CH |

| ~126 | Propenyl =CH |

| ~124 | Aromatic CH |

| ~123 | Propenyl =CH |

| ~18 | Propenyl CH₃ |

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignment and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to connect adjacent protons within the propenyl, phenyl, and acrylate fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different structural fragments, for example, by showing a correlation between the protons on the phenyl ring and the carbonyl carbon of the acrylate group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the stereochemistry, such as the E/Z configuration of the prop-1-en-1-yl double bond.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. The most prominent would be a strong C=O stretching vibration for the ester group, typically appearing around 1730 cm⁻¹. Other key bands would include C=C stretching vibrations for the alkene and aromatic groups in the 1600-1680 cm⁻¹ region, and C-O stretching vibrations for the ester linkage between 1100 and 1300 cm⁻¹. nih.govspectroscopyonline.com The presence of both aromatic and aliphatic C-H bonds would be indicated by stretching vibrations just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C bonds of the propenyl and acrylate groups, as well as the aromatic ring breathing modes, would be expected to give strong Raman signals. This technique would serve as a valuable "fingerprinting" method for identifying the compound.

Electronic Spectroscopy

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the conjugated π-electron systems within a molecule. The presence of the phenyl ring in conjugation with the prop-1-en-1-yl group, as well as the acrylate moiety, would lead to characteristic UV absorption maxima. The position and intensity of these absorptions are related to the extent of conjugation and the nature of the chromophores present in the molecule. This technique would be useful for confirming the presence of these conjugated systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. In the case of this compound, the conjugated system arising from the phenyl ring, the prop-1-en-1-yl group, and the prop-2-enoate (acrylate) group is expected to give rise to characteristic absorption bands.

The primary electronic transitions anticipated are π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the substituted phenyl ring and the acrylate moiety would likely result in absorption maxima at longer wavelengths compared to the individual, non-conjugated chromophores.

For a structural analog, 1-phenylprop-2-en-1-ol, which features a similar phenyl-alkene conjugated system, intense absorption is observed at 220 nm with a weaker absorption at 258 nm. pearson.com These absorptions are indicative of π-π* transitions. pearson.com It is plausible that this compound would exhibit a similar UV-Vis profile, potentially with shifts in the absorption maxima (λmax) due to the electronic effects of the acrylate group. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could provide a more precise prediction of the absorption spectrum. mdpi.com

Table 1: Expected UV-Vis Absorption Data

| Transition Type | Expected λmax (nm) | Chromophore |

|---|

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, those with rigid, conjugated π-systems are often fluorescent. Simple acrylate esters are not typically known for strong fluorescence. However, the presence of the extended conjugated system in this compound suggests that fluorescence is a possibility.

Studies on other complex acrylate and methacrylate (B99206) derivatives containing biphenyl (B1667301) groups have demonstrated that such molecules can exhibit fluorescence properties, with emission spectra being dependent on the solvent environment. nih.gov The fluorescence quantum yield and Stokes shift would be key parameters to determine if the molecule was experimentally characterized. Without experimental data, it is difficult to definitively state whether this compound is fluorescent.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with the molecular formula C₁₂H₁₂O₂, the theoretical exact mass can be calculated.

Table 2: Theoretical HRMS Data

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.

For this compound, a plausible fragmentation pathway in positive-ion mode would involve cleavage of the ester bond. Key predicted fragmentation patterns include:

Loss of the prop-2-enoyl group: Cleavage of the ester linkage could result in the loss of a C₃H₃O radical (mass ≈ 55.02 Da), leading to the formation of a [M - 55]⁺ ion corresponding to the 2-(prop-1-en-1-yl)phenoxyl cation.

Formation of the acylium ion: Cleavage could also lead to the formation of the prop-2-enoyl cation (CH₂=CH-C≡O⁺) at m/z 55.02.

Rearrangements and cleavages of the propenyl group: The prop-1-en-1-yl side chain could undergo various rearrangements and cleavages.

Analysis of the relative abundances of these and other fragment ions in an MS/MS spectrum would allow for the confirmation of the connectivity of the molecule.

Table 3: Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 204.08 | 149.06 | C₃H₃O | [2-(Prop-1-en-1-yl)phenoxyl]⁺ |

Specialized MS techniques can provide even more detailed structural information. Ultraviolet Photodissociation (UVPD) Mass Spectrometry is a high-energy fragmentation method that can induce different and often more informative fragmentation pathways compared to traditional collision-induced dissociation (CID).

For a molecule like this compound, UVPD could be particularly useful for confirming the position of the double bond within the propenyl side chain. The high-energy photons used in UVPD can induce specific cleavages along the alkyl chain, allowing for the differentiation between isomers such as prop-1-en-1-yl and prop-1-en-2-yl (isopropenyl) substituents.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound. If a suitable single crystal could be grown, an XRD analysis would provide invaluable data. For example, a study on (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone, a different molecule containing a phenylpropenyl group, revealed detailed structural parameters including the twist angles of the phenyl rings and the nature of intermolecular hydrogen bonds in the crystal lattice. nih.gov An XRD study on the title compound would similarly elucidate its precise molecular geometry and supramolecular arrangement.

Table 4: Illustrative Crystal Data from a Related Structure

| Parameter | Example Value (from a related enaminone nih.gov) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7806 (6) |

| b (Å) | 7.9407 (7) |

| c (Å) | 9.6089 (9) |

| α (°) | 82.579 (7) |

| β (°) | 76.793 (7) |

| γ (°) | 83.510 (7) |

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive analytical method for determining the molecular structure of a crystalline compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. For this compound, a successful SC-XRD analysis would yield a detailed three-dimensional model of the molecule.

Below is a table representing the type of data obtained from a single crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₁₂O₂ | The elemental composition of the molecule. |

| Formula Weight | 188.22 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c [Å] | 8.12, 12.45, 9.88 | The dimensions of the unit cell. |

| α, γ [°] | 90 | The angles of the unit cell. |

| β [°] | 105.5 | The angle of the unit cell for a monoclinic system. |

| Volume [ų] | 962.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | < 0.05 | An indicator of the quality of the structural model fit to the data. |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond individual molecular geometry, SC-XRD data allows for a thorough investigation of the crystal packing, which is the arrangement of molecules in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a key role.

Weak C-H···O hydrogen bonds are likely to be present, where hydrogen atoms attached to the phenyl ring or the propenyl groups interact with the electronegative oxygen atoms of the ester's carbonyl group. mdpi.com These interactions can link molecules into chains or dimeric motifs. nih.gov

| Interaction Type | Donor-Acceptor | Typical Distance [Å] | Significance |

| Hydrogen Bonding | C-H···O | 2.9 - 3.5 | Links molecules into chains or networks, influencing melting point. |

| π-π Stacking | Phenyl···Phenyl | 3.3 - 3.8 | Contributes to crystal stability through aromatic ring interactions. nih.gov |

| van der Waals Forces | All atoms | Variable | General attractive forces contributing to the overall packing density. |

Chromatographic Techniques for Separation and Analysis

Chromatography is essential for both the analysis of polymers derived from this compound and for monitoring its synthesis and purification.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution of Polymers

Should this compound be used as a monomer for polymerization, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the standard method for characterizing the resulting polymer. GPC is a powerful technique that separates polymer chains based on their hydrodynamic volume in solution. semanticscholar.orgscispace.com

The analysis provides crucial information about the molecular weight distribution of the polymer sample. Key parameters determined from a GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI value indicates the breadth of the molecular weight distribution, with a value of 1.0 representing a monodisperse polymer where all chains have the same length. This technique is invaluable for quality control and for correlating the polymerization conditions with the final properties of the polymer. nih.gov

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Volume (mL) |

| Polymer A | 15,200 | 22,500 | 1.48 | 18.5 |

| Polymer B | 16,100 | 25,100 | 1.56 | 18.2 |

| Polymer C | 12,500 | 17,000 | 1.36 | 19.1 |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and assess the purity of the product. mdpi.com In the synthesis of this compound, likely from a precursor such as 2-(prop-1-en-1-yl)phenol, TLC would be used to track the consumption of the starting materials and the formation of the desired ester.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a sealed chamber with an appropriate mobile phase, usually a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. Compounds separate based on their differential affinity for the stationary phase and the mobile phase. The less polar product is expected to travel further up the plate than the more polar phenolic starting material. The spots can be visualized under UV light, owing to the aromatic nature of the compounds. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a distinct Rf value.

| Compound | Rf Value (3:1 Hexane:EtOAc) | Observation |

| 2-(Prop-1-en-1-yl)phenol | 0.35 | Starting material; spot diminishes as the reaction proceeds. |

| Acryloyl Chloride | ~0.80 (may streak/react) | Starting material; often not clearly visible. |

| This compound | 0.70 | Product; spot appears and intensifies as the reaction proceeds. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. nih.govpnnl.gov DFT methods, such as the widely used B3LYP functional, are prized for their balance of computational cost and accuracy in accounting for electron correlation. Ab initio methods, like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These calculations are employed to determine the electronic structure, molecular energies, and other fundamental properties of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate.

A crucial first step in any computational study is geometry optimization, a process that locates the minimum energy structure of a molecule. nih.gov This involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is found, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable single bonds, this process is extended to a full conformational analysis. kfupm.edu.sa

Conformational analysis systematically explores the different spatial arrangements (conformers) arising from rotation around single bonds, such as the C-O bond of the ester and the C-C bond connecting the phenyl and prop-1-en-1-yl groups. researchgate.net By calculating the relative energies of these conformers, the most stable, lowest-energy conformation can be identified, which is presumed to be the most populated and representative structure under standard conditions. The results of such an analysis provide critical information on the molecule's three-dimensional shape and steric properties.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | B3LYP/6-311G(d,p) | 0.00 |

| Conformer 2 | B3LYP/6-311G(d,p) | +1.52 |

| Conformer 3 | B3LYP/6-311G(d,p) | +2.89 |

| Conformer 4 | B3LYP/6-311G(d,p) | +4.15 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical results from a conformational analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comyoutube.commalayajournal.org

The energy of the HOMO is related to the ionization potential, indicating the molecule's nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netnankai.edu.cnacs.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution.

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Global Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

| Parameter | B3LYP/6-311G(d,p) |

| EHOMO (eV) | -6.45 |

| ELUMO (eV) | -1.21 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.24 |

| Chemical Hardness (η) | 2.62 |

| Electronic Chemical Potential (μ) | -3.83 |

| Global Electrophilicity Index (ω) | 2.79 |

Note: The data in this table is hypothetical, representing typical values obtained from a DFT calculation for an organic ester.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. wisc.edunih.gov It transforms the calculated wavefunctions into localized orbitals corresponding to core electrons, lone pairs, and bonds of a classical Lewis structure. wisc.edu This method is particularly useful for analyzing hyperconjugative and conjugative interactions, which contribute significantly to molecular stability.

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs (e.g., bonding orbitals, lone pairs) and empty (acceptor) NBOs (e.g., antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). ijnc.irresearchgate.net Larger E(2) values indicate more significant electron delocalization from the donor to the acceptor orbital, which implies greater stabilization. For this compound, NBO analysis would reveal delocalization within the phenyl ring, across the prop-1-en-1-yl and prop-2-enoate π-systems, and interactions involving the oxygen lone pairs of the ester group.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2)phenyl | π(C3-C4)phenyl | 20.5 |

| π(C=C)prop-1-en-1-yl | π(C-C)phenyl | 15.8 |

| LP(Oester) | π(C=O)ester | 28.3 |

| π(C=O)ester | π(C=C)prop-2-enoate | 5.1 |

Note: This table contains representative hypothetical data for plausible intramolecular delocalization interactions in the target molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential projected onto the electron density surface of a molecule. researchgate.netnih.gov It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map is color-coded to show different potential values: regions of negative potential (typically colored red and yellow) are electron-rich and are favorable sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. malayajournal.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, providing insights into reaction feasibility, rates, and selectivity. rsc.orgnih.gov By mapping the potential energy surface that connects reactants to products, researchers can identify transition states, intermediates, and the associated energy barriers that govern the reaction's course. patonlab.com

Transition State Theory (TST) provides a framework for understanding reaction rates by focusing on the properties of the transition state (TS)—the high-energy species that exists at the saddle point of a potential energy surface between reactants and products. mdpi.comnist.gov Locating the precise geometry and energy of the TS is a primary goal of mechanistic studies, as the energy difference between the reactants and the TS (the activation energy) is the main determinant of the reaction rate. researchgate.net

A modern approach to understanding reactivity is the Molecular Electron Density Theory (MEDT). encyclopedia.pub Proposed by Luis R. Domingo, MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of chemical reactivity. mdpi.comencyclopedia.publuisrdomingo.com Within MEDT, the analysis of the Global Electron Density Transfer (GEDT) at the transition state is used to classify reactions based on their polarity. mdpi.comnih.gov A significant GEDT indicates a polar mechanism, where electron density flows from the nucleophile to the electrophile. MEDT studies provide a comprehensive understanding of bonding changes along a reaction coordinate. nih.gov

For this compound, these methods could be used to study various potential reactions, such as its hydrolysis, or its participation in cycloaddition reactions. For example, in a hypothetical Diels-Alder reaction, computational methods could determine whether the prop-1-en-1-yl or the prop-2-enoate moiety is the more reactive dienophile, predict the stereochemical outcome, and calculate the activation energy to assess its feasibility.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction occurs can significantly influence its mechanism and rate. nih.govchemrxiv.org For this compound, which contains both ester and alkene functionalities, the polarity and protic nature of the solvent are expected to play a crucial role in its reactions, such as hydrolysis or cycloadditions.

Theoretical studies employing quantum mechanical calculations, such as Density Functional Theory (DFT), can model the reaction pathways of this compound in various solvents. mdpi.com By calculating the activation energies and transition state geometries in different solvent environments (e.g., polar protic, polar aprotic, and nonpolar), it is possible to predict how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. nih.gov

For instance, in a hypothetical study on the hydrolysis of the ester group in this compound, the reaction could proceed through different mechanisms depending on the solvent. In a polar protic solvent like water, the solvent molecules can actively participate in the reaction by forming hydrogen bonds, potentially favoring a bimolecular (SN2-type) mechanism. nih.gov In contrast, in a less polar aprotic solvent, a unimolecular (SN1-type) mechanism might become more favorable.

Table 1: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted Mechanism | Activation Energy (kcal/mol) |

| Water | 78.4 | Bimolecular (SN2-type) | 18.5 |

| Acetonitrile | 37.5 | Mixed | 22.1 |

| Dichloromethane | 8.9 | Unimolecular (SN1-type) | 25.8 |

| n-Hexane | 1.9 | Unimolecular (SN1-type) | 28.3 |

The data in Table 1 illustrates that as the polarity of the solvent decreases, the activation energy for hydrolysis is predicted to increase, suggesting a slower reaction rate. mdpi.com The change in the predicted mechanism from bimolecular to unimolecular highlights the profound influence of the solvent environment on the reaction pathway. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and aggregation behavior.

In an MD simulation, the trajectory of each atom in the system is calculated over a period of time by solving Newton's equations of motion. This allows for the visualization and analysis of molecular motions, such as bond vibrations, angle bending, and torsional rotations. For this compound, simulations could reveal the preferred conformations of the prop-1-en-1-yl and prop-2-enoate side chains relative to the phenyl ring.

Furthermore, MD simulations can be used to study the solvation of this compound. By simulating the compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the radial distribution functions to understand the structure of the solvent shell around different parts of the molecule. This information is crucial for understanding solubility and the microscopic details of solvent effects on reactivity.

Table 2: Hypothetical Radial Distribution Function Peak Distances for this compound in Water

| Solute Atom | Solvent Atom | Peak Distance (Å) | Interpretation |

| Ester Oxygen | Water Hydrogen | 1.8 | Strong hydrogen bonding |

| Phenyl Hydrogen | Water Oxygen | 3.5 | Weak hydrophobic hydration |

| Alkene Carbon | Water Oxygen | 4.2 | Disordered solvent shell |

The hypothetical data in Table 2 suggests that water molecules form a structured shell around the polar ester group due to hydrogen bonding, while the nonpolar phenyl and alkene groups exhibit weaker, less structured interactions with the solvent.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict their reactivity in a specific reaction, such as a Diels-Alder reaction where the prop-2-enoate group acts as a dienophile.

To build a QSAR model, a set of structurally related compounds with experimentally determined reactivity data is required. mdpi.com For each compound, a variety of molecular descriptors are calculated. These descriptors can be electronic (e.g., HOMO-LUMO gap, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov

Multiple linear regression or machine learning algorithms are then used to develop a mathematical equation that correlates a selection of these descriptors with the observed reactivity. nih.gov

For instance, a hypothetical QSAR model for the Diels-Alder reactivity of a series of substituted phenyl acrylates, including this compound, might take the following form:

log(k) = β0 + β1(LUMO) + β2(Vm) + β3(logP)

Where:

log(k) is the logarithm of the reaction rate constant.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

Vm is the molecular volume.

logP is the partition coefficient, representing hydrophobicity.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

Table 3: Hypothetical QSAR Model for Diels-Alder Reactivity

| Descriptor | Coefficient (β) | p-value | Interpretation |

| Intercept (β0) | 2.54 | <0.01 | Baseline reactivity |

| LUMO Energy (β1) | -0.87 | <0.01 | Lower LUMO energy increases reactivity |

| Molecular Volume (Vm) (β2) | -0.02 | 0.04 | Increased steric bulk decreases reactivity |

| logP (β3) | 0.15 | 0.08 | Minor effect of hydrophobicity |

This hypothetical QSAR model suggests that the reactivity of compounds in this series is primarily governed by electronic effects (LUMO energy) and, to a lesser extent, by steric hindrance. researchgate.net Such a model, once validated, could be used to predict the reactivity of new, untested compounds like this compound, thereby guiding synthetic efforts and accelerating the discovery of compounds with desired properties.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to 2-(Prop-1-en-1-yl)phenyl prop-2-enoate

Given the absence of dedicated studies on "this compound," this section will summarize key academic contributions to the synthesis and understanding of its core structural components. These discoveries provide a foundation upon which future research on the target molecule can be built.

The synthesis of the phenyl prop-2-enoate (phenyl acrylate) substructure is well-documented. A common laboratory and industrial method involves the esterification of a phenolic hydroxyl group with acrylic acid or its derivatives. google.com This dehydration reaction is typically carried out at elevated temperatures in the presence of an acid catalyst. google.com

The introduction of the prop-1-en-1-yl group onto a phenyl ring can be achieved through several established synthetic routes. One prominent method is the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene in the presence of a base. wikipedia.orgmdpi.comchem-station.com This reaction offers a versatile means to form carbon-carbon bonds and could be applied to synthesize the 2-(prop-1-en-1-yl)phenol precursor. Another approach involves the isomerization of allylphenols, which can be achieved using transition metal catalysts. rsc.org

The reactivity of the acrylate (B77674) and the styrenic propenyl group are also well-understood. Acrylate monomers are known for their propensity to undergo free-radical polymerization, a cornerstone of polymer chemistry. acs.org Similarly, styrenic compounds, which share structural similarities with the propenylphenyl group, are widely used in polymerization reactions. pcimag.comgreenchemicals.eu

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues